![molecular formula C24H17ClN4O3 B2732725 3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-88-1](/img/no-structure.png)
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds similar to the one , specifically N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibition of bacterial and fungal growth, making them a subject of interest in the development of new antimicrobial agents (Akbari et al., 2008).
Potential as Antitumor and Antibacterial Agents
Another research explored 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, containing a 5-thio substituent with various phenyl groups including 4'-chlorophenyl, have shown potency against human TS and demonstrated antitumor and antibacterial potential (Gangjee et al., 1996).
Antibacterial Activity of Pyridonecarboxylic Acids
Research into pyridonecarboxylic acids, which are structurally related to pyrrolo[3,2-d]pyrimidines, revealed compounds with significant in vitro and in vivo antibacterial activity. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
A study focused on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are chemically related to the compound . These derivatives were synthesized with high yields and may be used in various applications, including the development of pharmaceuticals (Majumdar et al., 1998).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 1-naphthylamine to form an imine intermediate, which is then reacted with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthylamine", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthylamine in ethanol to form imine intermediate", "Step 2: Addition of ethyl acetoacetate to the imine intermediate and refluxing in ethanol to form pyrrole intermediate", "Step 3: Cyclization of pyrrole intermediate with urea in ethanol to form the final product" ] } | |
Número CAS |
921805-88-1 |
Fórmula molecular |
C24H17ClN4O3 |
Peso molecular |
444.88 |
Nombre IUPAC |
3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32) |
Clave InChI |
DCNRGXDQNNASJN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



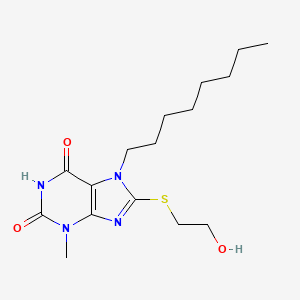
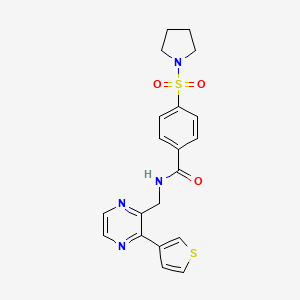
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)
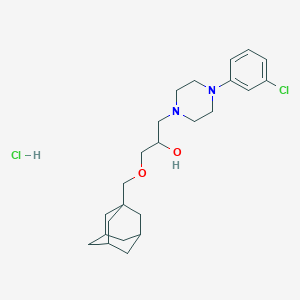
![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

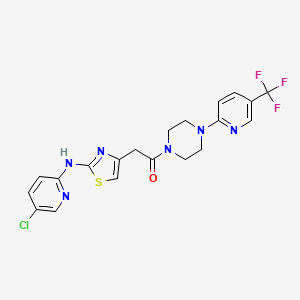
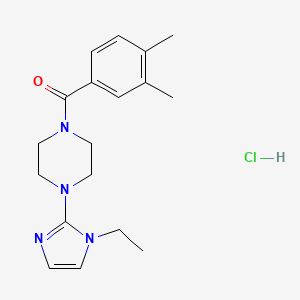
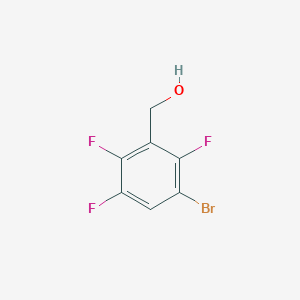
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)


![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)